3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide
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Overview
Description
3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl and fluorophenyl sulfide groups. Triazine derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol , have been used as UV light absorbers and stabilizers . They allow polymers to achieve a higher resistance to weathering than conventional UV absorbers .
Mode of Action
Compounds with similar structures, such as those containing electron donor (acridine) and acceptor (triphenyltriazine) moieties, can induce intra- and intermolecular charge transfer (ct) states through exciplex-like interactions .
Biochemical Pathways
Similar compounds have been used in the creation of organic light-emitting diodes (oleds), suggesting a role in electron transfer and light emission pathways .
Pharmacokinetics
Similar compounds have been noted for their high thermal stability , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been used in oleds, where they exhibit high external quantum efficiency (eqe), suggesting efficient energy transfer and light emission .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, given its high thermal stability . Additionally, its use in polymer formulations suggests that it may interact with other compounds in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-fluorophenyl sulfide under specific conditions. One common method is to use a solvent such as dichloromethane and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 3,3′-(2,4-Pyridinediyl)bis(5,6-diphenyl-1,2,4-triazine)
- 3-(2′-(4,6-diphenyl-1,3,5-triazin-2-yl)-[1,1′-biphenyl]-2-yl)-9-phenyl-9H-carbazole (PhCzTAZ)
Uniqueness
3,6-Diphenyl-1,2,4-triazin-5-yl 4-fluorophenyl sulfide is unique due to the presence of the fluorophenyl sulfide group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3S/c22-17-11-13-18(14-12-17)26-21-19(15-7-3-1-4-8-15)24-25-20(23-21)16-9-5-2-6-10-16/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMQFXCRHHNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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